2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide 2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18143310
InChI: InChI=1S/C8H14N4O/c1-2-4-10-8(13)6-12-5-3-7(9)11-12/h3,5H,2,4,6H2,1H3,(H2,9,11)(H,10,13)
SMILES:
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide

CAS No.:

Cat. No.: VC18143310

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide -

Specification

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name 2-(3-aminopyrazol-1-yl)-N-propylacetamide
Standard InChI InChI=1S/C8H14N4O/c1-2-4-10-8(13)6-12-5-3-7(9)11-12/h3,5H,2,4,6H2,1H3,(H2,9,11)(H,10,13)
Standard InChI Key FBCIYWKQHSPKQW-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)CN1C=CC(=N1)N

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 2-acetamidoethyl group and at the 3-position with an amino group (-NH2). The N-propylacetamide moiety introduces a hydrophobic alkyl chain, influencing solubility and target interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₁₃N₅O
Molecular Weight211.23 g/mol
SMILESCCCNC(=O)CN1C=CC(=N1)N
InChIKeyWZUWPRXQCYQBDW-UHFFFAOYSA-N

The pyrazole ring’s electronic configuration, with nitrogen atoms at positions 1 and 2, creates regions of electron density that facilitate hydrogen bonding and π-π stacking interactions . The 3-amino group enhances polarity, while the propyl chain modulates lipophilicity, a balance critical for membrane permeability in bioactive molecules .

Spectroscopic and Computational Data

While experimental spectral data for 2-(3-amino-1H-pyrazol-1-yl)-N-propylacetamide are scarce, analogs like 2-(3-amino-1H-pyrazol-1-yl)-N-methylacetamide provide benchmarks. Nuclear magnetic resonance (NMR) spectra for such compounds typically show:

  • ¹H NMR: Pyrazole proton resonances at δ 7.5–8.0 ppm, methylene protons adjacent to the carbonyl at δ 3.5–4.0 ppm, and propyl chain signals at δ 0.9–1.6 ppm .

  • ¹³C NMR: Carbonyl carbon at ~170 ppm, pyrazole carbons at 110–150 ppm, and alkyl carbons below 50 ppm .

Computational models predict a collision cross section (CCS) of 131–140 Ų for protonated adducts, comparable to structurally related pyrazole derivatives .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step protocol:

  • Pyrazole Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds yields the 3-amino-substituted pyrazole core .

  • Acetamide Coupling: The pyrazole is alkylated with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to attach the N-propylacetamide side chain .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, β-ketoester, 80°C65%
2N-Propylbromoacetamide, K₂CO₃, DMF, 60°C45%

Microwave-assisted synthesis and solvent-free methods have been explored for analogous pyrazole-acetamides to improve efficiency.

Purification and Analysis

Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol . Purity is assessed via high-performance liquid chromatography (HPLC), with retention times typically between 8–12 minutes under reverse-phase conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C) . Stability studies suggest decomposition above 200°C, with the amide bond susceptible to hydrolysis under strongly acidic or alkaline conditions .

Table 3: Physicochemical Profile

PropertyValue
Melting Point180–185°C (decomposes)
LogP (Octanol-Water)1.2 ± 0.3 (Predicted)
pKa4.1 (Pyrazole NH), 9.8 (Amide NH)

Crystallography

Single-crystal X-ray diffraction data for the methyl analog (CID 60783095) reveal a planar pyrazole ring with dihedral angles of 5.2° relative to the acetamide plane, suggesting minimal steric hindrance . Hydrogen bonding between the amino group and carbonyl oxygen stabilizes the crystal lattice .

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